molecular formula C13H17BrN2O2 B4622516 4-bromo-N'-hexanoylbenzohydrazide

4-bromo-N'-hexanoylbenzohydrazide

Cat. No.: B4622516
M. Wt: 313.19 g/mol
InChI Key: WVSJOKZKTKDRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N’-hexanoylbenzohydrazide is an organic compound with the molecular formula C13H17BrN2O2 It is a derivative of benzohydrazide, featuring a bromine atom at the para position of the benzene ring and a hexanoyl group attached to the hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-hexanoylbenzohydrazide typically involves the following steps:

    Bromination of Benzohydrazide: Benzohydrazide is first brominated using bromine or a brominating agent to introduce the bromine atom at the para position of the benzene ring.

    Acylation: The brominated benzohydrazide is then acylated with hexanoyl chloride in the presence of a base such as pyridine or triethylamine to form 4-bromo-N’-hexanoylbenzohydrazide.

Industrial Production Methods

Industrial production methods for 4-bromo-N’-hexanoylbenzohydrazide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N’-hexanoylbenzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the hexanoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The hydrazide moiety can be oxidized to form corresponding azides or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents (e.g., water, acetonitrile).

Major Products Formed

    Substitution: Derivatives with different substituents replacing the bromine atom.

    Reduction: Alcohol derivatives of the hexanoyl moiety.

    Oxidation: Azides or other oxidized derivatives of the hydrazide moiety.

Scientific Research Applications

4-Bromo-N’-hexanoylbenzohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N’-hexanoylbenzohydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and the hydrazide moiety play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzohydrazide: Lacks the hexanoyl group, making it less hydrophobic and potentially less bioactive.

    N’-Hexanoylbenzohydrazide: Lacks the bromine atom, which may reduce its reactivity and binding affinity.

    4-Chlorobenzohydrazide: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and biological activity.

Uniqueness

4-Bromo-N’-hexanoylbenzohydrazide is unique due to the presence of both the bromine atom and the hexanoyl group, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the hexanoyl group increases its hydrophobicity, potentially improving its bioavailability and interaction with biological targets.

Properties

IUPAC Name

4-bromo-N'-hexanoylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-2-3-4-5-12(17)15-16-13(18)10-6-8-11(14)9-7-10/h6-9H,2-5H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSJOKZKTKDRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NNC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N'-hexanoylbenzohydrazide
Reactant of Route 2
Reactant of Route 2
4-bromo-N'-hexanoylbenzohydrazide
Reactant of Route 3
Reactant of Route 3
4-bromo-N'-hexanoylbenzohydrazide
Reactant of Route 4
Reactant of Route 4
4-bromo-N'-hexanoylbenzohydrazide
Reactant of Route 5
Reactant of Route 5
4-bromo-N'-hexanoylbenzohydrazide
Reactant of Route 6
Reactant of Route 6
4-bromo-N'-hexanoylbenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.